1-(4-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound, which includes a chromeno-pyrrole fused ring system, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One common method involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization techniques, which help in obtaining a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like hydrazine hydrate.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, dioxane, and various catalysts. The reactions are typically carried out under mild conditions to ensure the stability of the compound and to achieve high yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate in dioxane can lead to the formation of substituted dihydropyrrolo compounds .
Scientific Research Applications
1-(4-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as antioxidant activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: This compound shares a similar pyrrole ring structure and exhibits similar biological activities.
2-Alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound has a similar chromeno-pyrrole fused ring system and is used in similar research applications.
Uniqueness
1-(4-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the butoxyphenyl group, in particular, may enhance its solubility and interaction with biological targets .
Properties
Molecular Formula |
C25H27NO4 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-7-methyl-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H27NO4/c1-4-6-14-29-18-10-8-17(9-11-18)22-21-23(27)19-15-16(3)7-12-20(19)30-24(21)25(28)26(22)13-5-2/h7-12,15,22H,4-6,13-14H2,1-3H3 |
InChI Key |
AKORIYZAKHZVKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC)OC4=C(C3=O)C=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.